molecular formula C14H17ClN4O2 B279804 6-(2-CHLOROETHYL)-N~2~-(TETRAHYDRO-2-FURANYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

6-(2-CHLOROETHYL)-N~2~-(TETRAHYDRO-2-FURANYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B279804
M. Wt: 308.76 g/mol
InChI Key: CEXWZAKTIBZFLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-CHLOROETHYL)-N~2~-(TETRAHYDRO-2-FURANYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrimidine core, a chloroethyl group, and a tetrahydro-2-furanylmethyl moiety, contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 6-(2-CHLOROETHYL)-N~2~-(TETRAHYDRO-2-FURANYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under controlled conditions to ensure high yields and purity of the final product. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

6-(2-CHLOROETHYL)-N~2~-(TETRAHYDRO-2-FURANYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

6-(2-CHLOROETHYL)-N~2~-(TETRAHYDRO-2-FURANYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-CHLOROETHYL)-N~2~-(TETRAHYDRO-2-FURANYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of kinases or other signaling proteins, thereby affecting cell proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

6-(2-CHLOROETHYL)-N~2~-(TETRAHYDRO-2-FURANYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as zaleplon, indiplon, and ocinaplon These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and therapeutic potential

Properties

Molecular Formula

C14H17ClN4O2

Molecular Weight

308.76 g/mol

IUPAC Name

6-(2-chloroethyl)-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C14H17ClN4O2/c15-4-3-10-7-16-13-6-12(18-19(13)9-10)14(20)17-8-11-2-1-5-21-11/h6-7,9,11H,1-5,8H2,(H,17,20)

InChI Key

CEXWZAKTIBZFLY-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=NN3C=C(C=NC3=C2)CCCl

Canonical SMILES

C1CC(OC1)CNC(=O)C2=NN3C=C(C=NC3=C2)CCCl

Origin of Product

United States

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